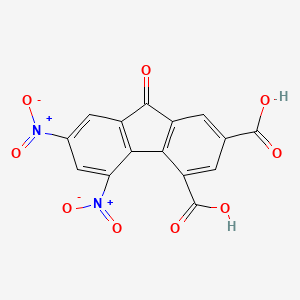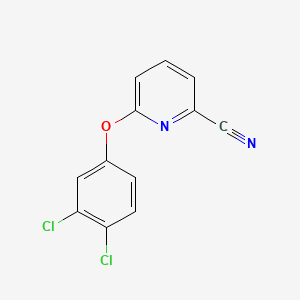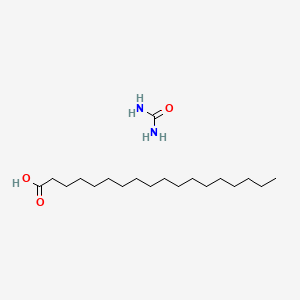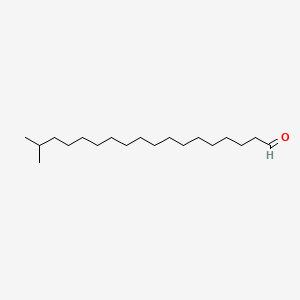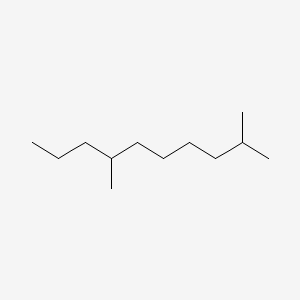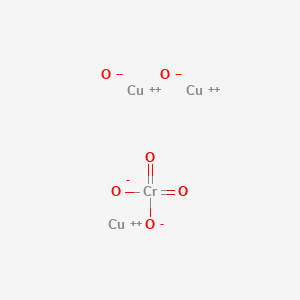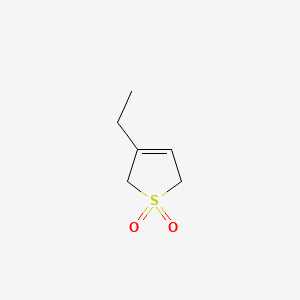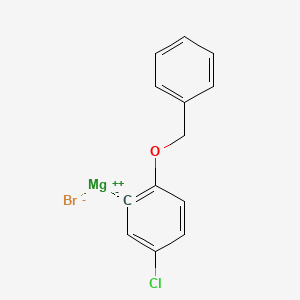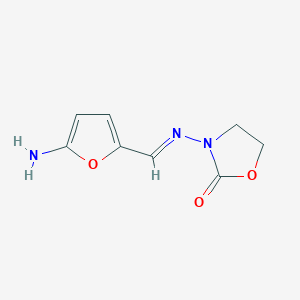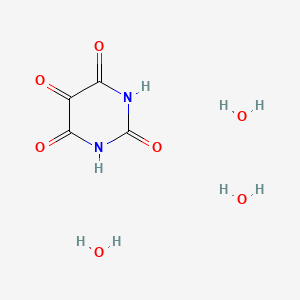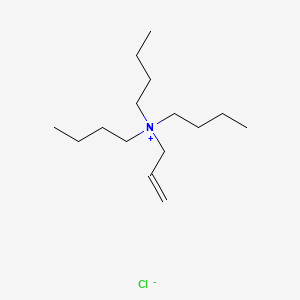
Dimethylvinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylvinylpyridine is a chemical compound with the molecular formula C9H11N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: Dimethylvinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-vinylpyridine with formaldehyde and a secondary amine under acidic conditions. This reaction yields this compound as a product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the catalytic hydrogenation of 2-methyl-5-vinylpyridine in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Dimethylvinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine carboxylic acids, while reduction can produce dimethylpyridine .
科学研究应用
Dimethylvinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of dimethylvinylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, this compound derivatives may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Dimethylvinylpyridine can be compared with other pyridine derivatives, such as:
Pyridine: The parent compound, which is a basic aromatic heterocycle.
Methylpyridine: A derivative with a methyl group attached to the pyridine ring.
Vinylpyridine: A derivative with a vinyl group attached to the pyridine ring.
Uniqueness: this compound is unique due to the presence of both methyl and vinyl groups on the pyridine ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
29011-62-9 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC 名称 |
2-[(E)-but-2-en-2-yl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-8(2)9-6-4-5-7-10-9/h3-7H,1-2H3/b8-3+ |
InChI 键 |
DZSTWBUQYOAZRZ-FPYGCLRLSA-N |
手性 SMILES |
C/C=C(\C)/C1=CC=CC=N1 |
规范 SMILES |
CC=C(C)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


